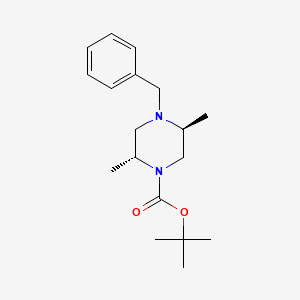

(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Description

(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is a chiral piperazine derivative characterized by a benzyl group at the 4-position, methyl groups at the 2R and 5S positions, and a tert-butyl ester protecting group. Its molecular formula is C₁₈H₂₈N₂O₂, with a molecular weight of 304.4 g/mol . The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for antiviral agents and protease inhibitors, due to its stereochemical specificity and modular reactivity .

Properties

IUPAC Name |

tert-butyl (2R,5S)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSYUMRCBPYFNT-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Research Findings

- The stereochemistry of the compound is crucial and maintained throughout the synthesis by using chiral starting materials or chiral catalysts during methylation and benzylation steps.

- NMR studies, including ^1H-NMR and ROESY, confirm the stereochemical integrity and conformation of the synthesized compound, indicating a collapsed conformation consistent with the (2R,5S) configuration.

- Purification is typically achieved by chromatographic techniques such as flash column chromatography or preparative HPLC to isolate the desired stereoisomer with high purity.

- The tert-butyl ester group is stable under a variety of reaction conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free carboxylic acid if needed.

Summary Table of Preparation Steps

Notes on Stereochemistry and Conformational Analysis

- The (2R,5S) stereochemistry is critical for the compound's biological activity and is confirmed by detailed NMR conformational studies.

- ROESY NMR experiments reveal through-space correlations that support the assigned stereochemistry and a collapsed conformation of the piperazine ring system.

- Such conformational insights are essential for understanding the compound's interaction with biological targets and for optimizing synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of benzyl alcohols.

Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in the synthesis of piperazine derivatives which are known for their diverse biological activities.

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine .

- Antipsychotic Potential : Some studies suggest that compounds similar to (2R,5S)-4-benzyl-2,5-dimethyl-piperazine derivatives may have antipsychotic properties due to their interaction with dopamine receptors .

Pharmacology

Pharmacological studies have explored the efficacy of piperazine derivatives in treating various conditions:

- Anxiolytic Effects : Certain derivatives have shown promise in reducing anxiety symptoms through GABA receptor modulation .

- Neuroprotective Properties : Investigations into neuroprotection indicate that these compounds may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation .

Material Science

In addition to biological applications, (2R,5S)-4-benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester has potential uses in material science:

- Polymer Synthesis : The compound can be utilized as a building block in the synthesis of polymers with specific mechanical and thermal properties.

- Nanomaterials : Research is ongoing into the use of piperazine-based compounds in developing nanomaterials for drug delivery systems due to their biocompatibility and ability to form stable complexes with various drugs .

Case Study 1: Antidepressant Activity Evaluation

A study conducted on various piperazine derivatives showed that modifications at the benzyl position significantly enhanced serotonin receptor affinity. The specific compound (2R,5S)-4-benzyl-2,5-dimethyl-piperazine was noted for its improved efficacy compared to traditional antidepressants .

Case Study 2: Neuroprotective Effects

Research published in a pharmacological journal demonstrated that piperazine derivatives exhibited neuroprotective effects against oxidative stress in neuronal cell cultures. The study highlighted the potential of (2R,5S)-4-benzyl-2,5-dimethyl-piperazine in developing treatments for neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of (2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can mimic the structure of natural ligands, allowing it to bind to target sites and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound’s stereochemistry significantly influences its physicochemical and biological properties. Key stereoisomers include:

Substituent-Modified Analogues

4-(3-Fluorobenzyl) Derivative

(2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine replaces the benzyl group with a 3-fluorobenzyl moiety. The fluorine atom enhances lipophilicity and electronic stability, improving binding interactions in drug targets. This derivative was synthesized with an 83% yield , demonstrating efficient synthetic routes for fluorinated analogues .

Methanesulfonyl and Pyridinyl Derivatives

- 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester (C₁₃H₂₅N₃O₄S, MW 319.42 g/mol): Incorporates a methanesulfonyl group (electron-withdrawing) and a dimethylaminomethyl side chain. This structure is pivotal in reductive amination reactions for pharmaceutical intermediates .

- 4-[5-(4-Bromo-3-trifluoromethoxy-phenylcarbamoyl)-pyridin-2-yl] Derivative : A complex analogue used in HCV NS5A inhibitors. The pyridinyl-carbamoyl substituent increases molecular weight and complexity, enhancing target specificity in antiviral applications .

tert-Butyl Ester Stability

The tert-butyl ester group is prone to thermal cleavage. Studies on polymer films (e.g., poly(methyl methacrylate)) reveal activation energies of 116–125 kJ/mol for ester decomposition, suggesting that storage conditions (e.g., temperature control) are critical for maintaining compound integrity .

Data Table: Key Comparative Properties

Biological Activity

(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester, with the CAS Number 431062-00-9, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C18H28N2O2

- Molecular Weight : 304.43 g/mol

- IUPAC Name : tert-butyl (2R,5S)-4-benzyl-2,5-dimethyl-1-piperazinecarboxylate

- Physical Form : Off-white solid with a purity of 96% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis and cancer cell proliferation.

Biological Activity Overview

The compound has demonstrated several biological activities:

- Enzyme Inhibition : It has been shown to inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition can lead to reduced lipid synthesis and may have implications for obesity and metabolic syndrome management .

- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested on LNCaP prostate cancer cells, showing significant reductions in cell viability .

- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. The mechanism might involve modulation of neurotransmitter systems .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | ACC inhibition | |

| Anticancer Activity | LNCaP prostate cancer cells | |

| Neuroprotection | Modulation of neurotransmitters |

Case Study 1: ACC Inhibition

In a study evaluating the effects of various compounds on ACC activity, this compound was found to have an ED50 value less than 0.3 mg/kg in animal models. This suggests potent inhibition of fatty acid synthesis pathways, which could be leveraged for therapeutic interventions in obesity-related disorders .

Case Study 2: Anticancer Activity

Another research project investigated the cytotoxic effects of this compound on LNCaP cells. The results indicated that treatment with the compound significantly decreased cell viability in a dose-dependent manner. The study proposed that this effect might be due to the induction of apoptosis pathways within the cancer cells .

Q & A

Q. What are the limitations of current synthetic routes, and how can they be improved?

- Methodological Answer : Low yields in coupling steps (e.g., Buchwald-Hartwig amination) are mitigated using palladium-XPhos catalysts. Flow chemistry reduces reaction times and improves scalability. Green chemistry approaches (e.g., solvent-free mechanochemical synthesis) are under investigation to minimize waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.